molecular formula C18H24N4O5 B11451622 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B11451622
M. Wt: 376.4 g/mol
InChI Key: OOWLDRVWSIQNML-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dimethoxyphenyl group, a pyrazolyl group, and a butanamide backbone, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide typically involves multiple steps, including the formation of the dimethoxyphenyl ethylamine intermediate, followed by the introduction of the pyrazolyl group and the final butanamide formation. Common reagents used in these reactions include dimethoxybenzene, ethylamine, and various pyrazole derivatives. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]propionamide

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H24N4O5

Molecular Weight

376.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(5-methyl-3-nitropyrazol-1-yl)butanamide

InChI

InChI=1S/C18H24N4O5/c1-13-11-17(22(24)25)20-21(13)10-4-5-18(23)19-9-8-14-6-7-15(26-2)16(12-14)27-3/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,19,23)

InChI Key

OOWLDRVWSIQNML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCC(=O)NCCC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-]

Origin of Product

United States

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